molecular formula C17H22N4OS2 B11499512 7-(dipropylamino)-3-ethyl-5-(furan-2-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(dipropylamino)-3-ethyl-5-(furan-2-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11499512
M. Wt: 362.5 g/mol
InChI Key: IVTYPQRHNFDSSO-UHFFFAOYSA-N
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Description

7-(DIPROPYLAMINO)-3-ETHYL-5-(FURAN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that contains a thiazole ring fused with a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(DIPROPYLAMINO)-3-ETHYL-5-(FURAN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate under reflux conditions, followed by cyclization with furan-2-carbaldehyde in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like acetonitrile or ethanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(DIPROPYLAMINO)-3-ETHYL-5-(FURAN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole or pyrimidine derivatives.

    Substitution: Substituted thiazole or pyrimidine derivatives with various functional groups.

Scientific Research Applications

7-(DIPROPYLAMINO)-3-ETHYL-5-(FURAN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(DIPROPYLAMINO)-3-ETHYL-5-(FURAN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(DIPROPYLAMINO)-3-ETHYL-5-(FURAN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is unique due to the presence of the furan-2-yl group, which can enhance its biological activity and selectivity. The dipropylamino and ethyl groups also contribute to its distinct chemical and pharmacological properties.

Properties

Molecular Formula

C17H22N4OS2

Molecular Weight

362.5 g/mol

IUPAC Name

7-(dipropylamino)-3-ethyl-5-(furan-2-yl)-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C17H22N4OS2/c1-4-9-20(10-5-2)15-13-16(21(6-3)17(23)24-13)19-14(18-15)12-8-7-11-22-12/h7-8,11H,4-6,9-10H2,1-3H3

InChI Key

IVTYPQRHNFDSSO-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC(=NC2=C1SC(=S)N2CC)C3=CC=CO3

Origin of Product

United States

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